![molecular formula C19H26N4O2 B6448436 8-cyclopentyl-2-(2,6-dimethylmorpholin-4-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one CAS No. 2640966-21-6](/img/structure/B6448436.png)
8-cyclopentyl-2-(2,6-dimethylmorpholin-4-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “8-cyclopentyl-2-(2,6-dimethylmorpholin-4-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one” belongs to the class of pyridopyrimidines . Pyridopyrimidines are of great interest due to their biological potential. They are present in relevant drugs and have been studied in the development of new therapies .
Synthesis Analysis
A novel di-Mannich derivative of curcumin pyrazole, which is structurally similar to the compound , has been synthesized through a Mannich reaction of curcumin pyrazole, formaldehyde, and 2,6-dimethylmorpholine . The structure of the synthesized compound was confirmed on the basis of FTIR, 1H-NMR, 13C-NMR, 2D Heteronuclear Single-Quantum Correlation (HSQC) and 2D Heteronuclear Multiple Bond Correlation (HMBC), and mass spectral data .Molecular Structure Analysis
The molecular structure of pyridopyrimidines can vary depending on where the nitrogen atom is located in pyridine . There can be four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .Chemical Reactions Analysis
The synthesis of pyridopyrimidines often involves the condensation of certain groups at the acetyl moiety, followed by cyclization to form the pyridopyrimidinone structure . This process is accompanied by the elimination of certain compounds and subsequent methylation .Physical And Chemical Properties Analysis
The water solubility of a structurally similar compound, a di-Mannich derivative of curcumin pyrazole, was evaluated and found to be three times more soluble than that of curcumin pyrazole and curcumin .科学研究应用
Therapeutic Potential
Pyridopyrimidines have shown a therapeutic interest and have been approved for use as therapeutics . They are used in several therapeutic targets . The pyridopyrimidine moiety is present in relevant drugs and has been studied in the development of new therapies .
Anti-Breast-Cancer Activity
Pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives have been evaluated for their anti-breast-cancer activity . These compounds have shown significant antiproliferative effects on both ER+ (T47D) and triple-negative (MDA-MB-436) breast cancer cell lines . They have higher anticancer activity against triple-negative breast cancer cells compared to ribociclib .
CDK4/6 Inhibitors
Both ribociclib and palbociclib are selective small CDK4/6 inhibitors featuring pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine moiety . Clinical studies have demonstrated that combined ribociclib or palbociclib with endocrine therapy significantly improve the progression-free survival (PFS) and overall survival (OS) compared to endocrine therapy alone in estrogen receptor positive (ER+) advanced breast cancer .
Inducing Apoptosis of Tumor Cells
One compound, 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile, was found to be the most active, inducing apoptosis of tumor cells at a concentration of approximately 30-100 nM .
Drug Development
The pyridopyrimidine moiety has been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . For example, palbociclib, a breast cancer drug developed by Pfizer, and dilmapimod, a potential activity against rheumatoid arthritis, are examples of interesting molecules featuring the pyridopyrimidine moiety .
未来方向
Pyridopyrimidines have shown therapeutic interest and have been approved for use as therapeutics . They continue to be studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . Future research may focus on enhancing their biological activity, improving their synthesis methods, and expanding their therapeutic applications.
作用机制
Target of Action
The primary targets of 8-cyclopentyl-2-(2,6-dimethylmorpholin-4-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one are Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) . These kinases play a crucial role in cell cycle regulation and energy metabolism, respectively .
Mode of Action
This compound acts as a multikinase inhibitor with potent inhibitory activity against the CDK4/CYCLIN D1 and ARK5 kinases . It binds to these kinases, thereby inhibiting their activity and disrupting the biochemical pathways they regulate .
Biochemical Pathways
The inhibition of CDK4/CYCLIN D1 and ARK5 kinases affects several biochemical pathways. The most significant of these is the cell cycle , which is regulated by CDK4/CYCLIN D1 . By inhibiting this kinase, the compound can halt cell cycle progression, thereby preventing cell proliferation . The inhibition of ARK5, on the other hand, can impact energy metabolism within the cell .
Result of Action
The most significant result of the action of this compound is the induction of apoptosis in tumor cells . By inhibiting key kinases and disrupting the cell cycle, the compound triggers programmed cell death, thereby reducing tumor growth .
属性
IUPAC Name |
8-cyclopentyl-2-(2,6-dimethylmorpholin-4-yl)-5-methylpyrido[2,3-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-12-8-17(24)23(15-6-4-5-7-15)18-16(12)9-20-19(21-18)22-10-13(2)25-14(3)11-22/h8-9,13-15H,4-7,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOVWHVSJROXEEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC=C3C(=CC(=O)N(C3=N2)C4CCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-cyclopentyl-2-(2,6-dimethylmorpholin-4-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。